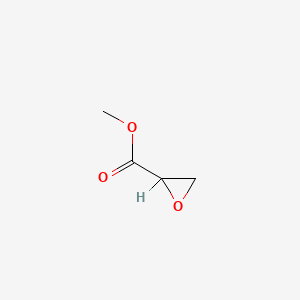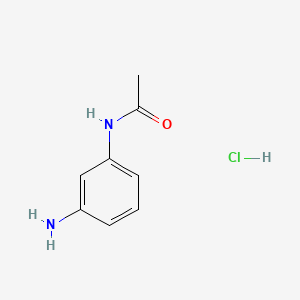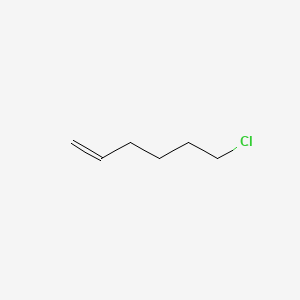
Methyl oxirane-2-carboxylate
Descripción general
Descripción
“Methyl oxirane-2-carboxylate” is a chemical compound with the CAS Number: 4538-50-5 and Molecular Weight: 102.09 . Its IUPAC name is methyl 2-oxiranecarboxylate .
Synthesis Analysis
The synthesis of “Methyl oxirane-2-carboxylate” involves a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Molecular Structure Analysis
The molecular structure of “Methyl oxirane-2-carboxylate” is represented by the linear formula: C4 H6 O3 . The InChI Code is 1S/C4H6O3/c1-6-4 (5)3-2-7-3/h3H,2H2,1H3 .Chemical Reactions Analysis
“Methyl oxirane-2-carboxylate” undergoes a ring-opening reaction by carboxylic acid initiated by a tertiary amine . This reaction is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .Physical And Chemical Properties Analysis
“Methyl oxirane-2-carboxylate” has a molecular weight of 102.09 . The density is predicted to be 1.246±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis
“Methyl oxirane-2-carboxylate” is used in various chemical synthesis processes . It is a key component in the production of several organic compounds .
Catalysis
This compound plays a significant role in catalysis. For instance, it is involved in the amine-catalyzed reaction of oxiranes with carboxylic acids . This reaction is a classical method to produce β-hydroxypropyl ester .
Polymerization
“Methyl oxirane-2-carboxylate” is used in the polymerization process. Specifically, it is synthesized from Acrylic acid for subsequent copolymerization of plant-derived epoxide monomers .
Pharmaceuticals
The compound is used in the synthesis of pharmaceutical and natural products . The transformations of this compound have attracted attention as key steps in these syntheses .
Material Science
“Methyl oxirane-2-carboxylate” is used in the synthesis of oxirane resins and composite materials . These materials have a wide range of applications in various industries .
Research and Development
Mecanismo De Acción
Target of Action
Methyl oxirane-2-carboxylate primarily targets carboxylic acids in biochemical reactions . Carboxylic acids play a crucial role in various biological processes, including energy production and the synthesis of important biomolecules.
Mode of Action
The compound interacts with its targets through a process known as ring-opening reaction, which is initiated by a tertiary amine . This interaction leads to the formation of β-hydroxypropyl ester . The reaction involves a series of parallel consecutive stages:
- Quaternization of tertiary amine by activated oxirane
- Carboxylate anion participation in ring-opening of both nonactivated and activated oxirane
Biochemical Pathways
The ring-opening reaction of oxirane by carboxylic acid affects the synthesis of oxirane resins, composite materials, and plasticizers . It also allows the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations are key steps in the synthesis of pharmaceutical and natural products .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Methyl oxirane-2-carboxylate are not readily available, the compound’s molecular weight (102.09) and predicted density (1.246±0.06 g/cm3) suggest that it may have favorable bioavailability .
Result of Action
The result of Methyl oxirane-2-carboxylate’s action is the formation of β-hydroxypropyl ester . This compound has multiple reaction centers, making it a versatile intermediate in the synthesis of various pharmaceutical and natural products .
Action Environment
The action of Methyl oxirane-2-carboxylate is influenced by environmental factors such as temperature. The kinetic parameters of β-hydroxypropyl ester formation were established at the temperature range 323–353 K . Furthermore, the compound’s predicted boiling point is 97.4±15.0 °C , suggesting that it is stable under normal environmental conditions.
Safety and Hazards
Propiedades
IUPAC Name |
methyl oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNYRRVISWJDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963378 | |
| Record name | Methyl oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl oxirane-2-carboxylate | |
CAS RN |
4538-50-5 | |
| Record name | Methyl 2-oxiranecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiranecarboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















